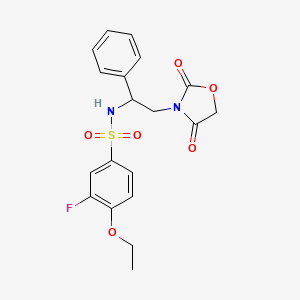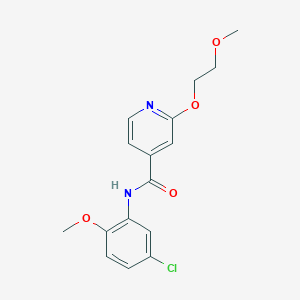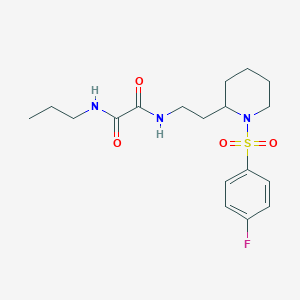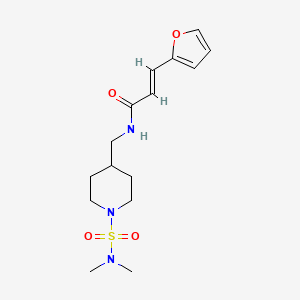
N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains an oxazolidinone ring, a phenyl group, an ethoxy group, and a fluorobenzenesulfonamide group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been synthesized and screened for antibacterial activity against various bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include melting point, boiling point, solubility, and stability. These properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Krebstherapie: Gezielte Ansteuerung von p300/CBP
Die Acetylierung und Deacetylierung von Histonen spielt eine entscheidende Rolle bei der Regulierung der Genexpression. Histon-Acetyltransferasen (HAT) und Histon-Deacetylasen (HDAC) Enzyme modulieren diese Prozesse. Zu den HATs gehören das E1A-Bindungsprotein von 300 kDa (p300) und das CREB-Bindungsprotein (CBP), die wichtige Co-Aktivatoren sind, die am Zellzyklusfortschritt, Zellwachstum, Differenzierung und Entwicklung beteiligt sind . Die fragliche Verbindung kann als Inhibitor von p300/CBP wirken, was sich möglicherweise auf die Krebstherapie auswirkt.
Antitumoraktivität
Ausgehend von der Leitverbindung A-485 wurde eine Reihe neuer spirocyclischer Chromanderivate entwickelt und charakterisiert. Die potenteste Verbindung, B16, hemmte die Proliferation von Enzalutamid-resistenten Prostatakrebszellen (22Rv1) mit einem IC50-Wert von 96 nM. Darüber hinaus zeigten die Verbindungen B16–P2 in einem in vivo-Xenograft-Modell günstige pharmakokinetische Profile und eine bessere Hemmung des Tumorwachstums als A-485 .
Antibakterielle und Antimykotische Eigenschaften
Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, deuten ihre strukturellen Merkmale auf eine mögliche antimikrobielle Aktivität hin. Weitere Untersuchungen könnten ihre Auswirkungen auf Bakterien (z. B. Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli) und Pilze (z. B. Aspergillus niger, Fusarium oxysporum) untersuchen .
Safety and Hazards
The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide are the histone acetyltransferase paralogues p300 and CREB-binding protein (CBP) . These are key transcriptional co-activators that are essential for a multitude of cellular processes .
Mode of Action
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide acts as a potent and selective inhibitor of the p300 and CBP histone acetyltransferase domains . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 .
Biochemical Pathways
The compound affects the dynamic and reversible acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription . This process is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), and is associated with multiple diseases .
Pharmacokinetics
Its unique structure suggests potential applications in drug synthesis and nanomaterial development.
Result of Action
The molecular and cellular effects of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide’s action include a decrease in acetylated histone H3 lysine 27 (H3K27Ac) levels in cells . This can lead to changes in gene transcription and potentially impact various cellular processes .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O6S/c1-2-27-17-9-8-14(10-15(17)20)29(25,26)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-19(22)24/h3-10,16,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUREHDAILVISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2564129.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)


![2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2564137.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)
![(3-Amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride](/img/structure/B2564143.png)